Butyl (3E)-hex-3-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butyl (3E)-hex-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones. This compound is specifically known for its fruity aroma, making it a valuable component in the flavor and fragrance industry.

准备方法

Synthetic Routes and Reaction Conditions: Butyl (3E)-hex-3-enoate can be synthesized through the esterification reaction between butanol and hex-3-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

C4H9OH+C6H10O2→C10H18O2+H2O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can enhance the reaction rate and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Butyl hex-3-en-1-ol.

Substitution: Amides, esters with different alcohol groups.

科学研究应用

Butyl (3E)-hex-3-enoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in pheromone signaling in insects.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

Industry: Widely used in the flavor and fragrance industry for its fruity aroma.

作用机制

The mechanism of action of butyl (3E)-hex-3-enoate in biological systems often involves its interaction with olfactory receptors. The ester binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. In chemical reactions, the ester functional group undergoes nucleophilic attack, leading to various transformations depending on the reagents and conditions used.

相似化合物的比较

Butyl acetate: Another ester with a fruity aroma, commonly used as a solvent.

Hexyl acetate: Similar in structure but with a hexyl group instead of a butyl group, also used in flavors and fragrances.

Ethyl (3E)-hex-3-enoate: Similar ester with an ethyl group, used in the flavor industry.

Uniqueness: Butyl (3E)-hex-3-enoate is unique due to its specific combination of a butyl group and a hex-3-enoate moiety, which imparts a distinct aroma profile. Its double bond at the 3-position also allows for unique chemical reactivity compared to saturated esters.

生物活性

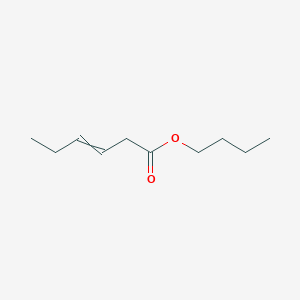

Butyl (3E)-hex-3-enoate, a fatty acid ester, is recognized for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is synthesized through the esterification of butanol and hex-3-enoic acid, resulting in a structure characterized by a double bond at the 3-position of the hexanoate chain. This unique configuration influences its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C10H18O2, with a molecular weight of approximately 170.25 g/mol. The structure can be depicted as follows:

Target of Action

This compound has been identified as a potential modulator in biochemical pathways, particularly influencing fatty acid biosynthesis by inhibiting key enzymes like acetyl coenzyme-A carboxylase.

Cellular Effects

Research indicates that this compound may influence cell signaling pathways, gene expression, and overall cellular metabolism. It is speculated to interact with various enzymes, thereby participating in biochemical reactions that could alter metabolic flux or metabolite levels.

Insect Pheromone Signaling

One of the notable biological activities of this compound is its role in pheromone signaling among insects. This compound has been studied for its potential to act as an attractant or repellent, influencing insect behavior and ecology.

Medical Applications

In medicinal chemistry, this compound has been explored for its potential use in drug delivery systems. Its ability to form biodegradable polymers makes it a candidate for developing targeted drug delivery methods.

Biochemical Studies

A study investigating the effects of this compound on enzyme activity revealed significant inhibition of certain metabolic pathways. For instance, the compound was shown to reduce the activity of enzymes involved in fatty acid synthesis, thereby affecting lipid metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Butyl acetate | Solvent in various applications | Fruity aroma; less reactive |

| Hexyl acetate | Flavoring agent | Similar structure; longer carbon chain |

| Ethyl (3E)-hex-3-enoate | Used in flavor industry | Distinct aroma profile |

化学反应分析

Oxidation Reactions

The conjugated double bond in Butyl (3E)-hex-3-enoate undergoes selective oxidation. Key pathways include:

-

Epoxidation : Reaction with peracids (e.g., m-chloroperbenzoic acid, mCPBA) yields epoxides.

-

Dihydroxylation : Oxidative cleavage using ozone or osmium tetroxide generates diols or diketones.

Example Conditions :

| Reagent | Product | Selectivity | Source |

|---|---|---|---|

| mCPBA (epoxidation) | Butyl 3,4-epoxyhexanoate | High | |

| OsO₄ (dihydroxylation) | Vicinal diol | Moderate |

Reduction Reactions

The ester group and double bond are susceptible to reduction:

-

Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to Butyl hex-3-en-1-ol.

-

Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the alkene, yielding butyl hexanoate.

Key Data :

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ (anhydrous) | Butyl hex-3-en-1-ol | 85–92 | Et₂O, 0°C → RT | |

| H₂ (1 atm), Pd/C | Butyl hexanoate | >95 | Ethanol, RT |

Substitution Reactions

Nucleophilic attack at the ester carbonyl enables functional group interconversion:

-

Transesterification : Reaction with alcohols (e.g., methanol) under acidic/basic conditions forms methyl hex-3-enoate.

-

Amidation : Amines (e.g., NH₃) displace the butoxy group, producing hex-3-enamide derivatives.

Notable Example :

Butyl 3E hex 3 enoate+NH3→Hex 3 enamide+Butanol

Conditions: NH₃ (excess), THF, 60°C, 12 h. Yield: 78% .

Cross-Metathesis Reactions

The alkene participates in stereoretentive cross-metathesis (CM) with olefins using molybdenum or ruthenium catalysts:

Catalyst Comparison

| Catalyst | Partner Olefin | Product (Z:E Ratio) | Yield (%) | Source |

|---|---|---|---|---|

| Mo(bisAr)-1 | Ethylidene | 95:5 Z | 91 | |

| Hoveyda-Grubbs 1c | tert-Butyl silane | >99 E | 90 |

Mechanistic Insight :

-

Molybdenum Catalysts (e.g., Mo(bisAr)-1) favor Z-selectivity via stereoretentive pathways.

-

Ruthenium Catalysts (e.g., Hoveyda-Grubbs) promote E-selectivity due to rapid alkene isomerization .

Hydrolysis and Stability

The ester hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Forms hex-3-enoic acid and butanol.

-

Basic Hydrolysis (Saponification) : Yields hex-3-enoate salts.

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Source |

|---|---|---|---|

| 1M HCl, 80°C | 2.3 × 10⁻⁴ | 50 min | |

| 1M NaOH, 25°C | 5.6 × 10⁻³ | 2.1 h |

Stereochemical Considerations

The E-configuration of the double bond influences reactivity:

属性

IUPAC Name |

butyl hex-3-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKZOAYDHBSAQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC=CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。